REACTION_CXSMILES
|
N([O-])=O.[Na+].CO[C:7]1[C:12](N)=[CH:11][CH:10]=[CH:9][N:8]=1.[CH:14]([CH:16]=[CH2:17])=[O:15].[O-2].[Ca+2].[ClH:20]>O.CC(C)=O>[Cl:20][CH:16]([CH2:17][C:12]1[CH:7]=[N:8][CH:9]=[CH:10][CH:11]=1)[CH:14]=[O:15] |f:0.1,4.5|
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0.28 mol
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
36 g
|
Type
|
reactant
|
Smiles
|
COC1=NC=CC=C1N
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
acrolein
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(=O)C=C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
[O-2].[Ca+2]
|
Name
|
cuprous chloride
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
After stirring for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was slowly added to the reaction mixture
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 0 to 30° C. for 3 hours
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
extracted three times with dichloromethane (150 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with a saturated aqueous solution of sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated aqueous solution of sodium chloride, dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
to give a black viscous oil
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |